molecular formula C13H24O B12585033 1-Tridecyn-3-ol CAS No. 649561-34-2

1-Tridecyn-3-ol

Cat. No.: B12585033
CAS No.: 649561-34-2
M. Wt: 196.33 g/mol
InChI Key: NBXOZWAKVAGNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tridecyn-3-ol is an organic compound with the molecular formula C13H24O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes both an alkyne and an alcohol functional group. The presence of these functional groups makes this compound a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tridecyn-3-ol can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by the reduction of the resulting alkyne to the corresponding alcohol. Another method involves the hydroboration-oxidation of terminal alkynes, which converts the alkyne to an alcohol.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical processes that involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Tridecyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Tridecyn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tridecyn-3-ol depends on the specific application and reaction it is involved in. In general, the alkyne group can participate in reactions that form new carbon-carbon bonds, while the hydroxyl group can engage in hydrogen bonding and other interactions. These functional groups allow this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Octyn-3-ol: Similar structure but with a shorter carbon chain.

    1-Decyn-3-ol: Similar structure with a different carbon chain length.

    1-Dodecyn-3-ol: Another alkyne alcohol with a different carbon chain length.

Uniqueness

1-Tridecyn-3-ol is unique due to its specific carbon chain length and the presence of both an alkyne and an alcohol functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

CAS No.

649561-34-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

tridec-1-yn-3-ol

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3

InChI Key

NBXOZWAKVAGNDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.